2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate
Overview
Description
“2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate” is a chemical compound . It is also known as “prop-2-yn-1-yl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(prop-2-yn-1-yloxy)acetate” and has a molecular formula of C22H28O4 . Its molecular weight is 356.46 .
Molecular Structure Analysis
The molecular structure of “2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate” is represented by the formula C22H28O4 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies, which are not available in the current search results.Scientific Research Applications
Environmental Presence and Human Exposure
- A study conducted by Liu and Mabury (2021) in "Environmental Science & Technology" found that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a related compound, could be a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants commonly used in polymers. This research indicates prevalent human exposure to these antioxidants, highlighting the environmental presence of related compounds (Liu & Mabury, 2021).
Synthesis and Antioxidant Activity
- Research in the "Russian Journal of General Chemistry" by Nugumanova et al. (2010) synthesized a sulfur-containing compound related to 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate. The synthesized compound showed high antioxidant activity in the context of polymer oxidation (Nugumanova et al., 2010).
Medicinal Chemistry and Pharmacology
- A study by Kato et al. (1999) in "Journal of Medicinal Chemistry" investigated thiazolidinone derivatives related to this compound, revealing their potential as calcium antagonists with both Ca(2+) overload inhibition and antioxidant activity. These findings suggest possible applications in cardiovascular therapeutic research (Kato et al., 1999).
Antioxidants in Lubricant Oils
- Del Nogal Sánchez et al. (2010) in "Analytical and Bioanalytical Chemistry" developed a method to determine antioxidants including derivatives of 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate in new and used lubricant oils. This research is significant for the quality control and performance evaluation of lubricants (Del Nogal Sánchez et al., 2010).
Polymer Science
- A study by Yoshioka et al. (1992) in "Macromolecules" synthesized a polyacetylene derivative involving a related compound, demonstrating its potential in creating solvent-soluble polyacetylenes with high spin concentration. This research contributes to the development of advanced materials in polymer science (Yoshioka et al., 1992).
properties
IUPAC Name |
prop-2-ynyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-prop-2-ynoxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-9-11-25-19(20(24)26-12-10-2)15-13-16(21(3,4)5)18(23)17(14-15)22(6,7)8/h1-2,13-14,19,23H,11-12H2,3-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNZONGHFZPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OCC#C)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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